A Technical Guide to the Physicochemical Properties of Methyl Melissate
A Technical Guide to the Physicochemical Properties of Methyl Melissate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of methyl melissate (B1234502) (also known as methyl triacontanoate), a long-chain fatty acid methyl ester. The information is compiled for professionals in research and development who require detailed technical data for applications ranging from natural product chemistry to materials science.
Physicochemical Data Summary
Methyl melissate is the methyl ester of melissic acid (or triacontanoic acid).[1][2] It is a naturally occurring compound found in various environmental matrices, including plant waxes and atmospheric particulate matter, where it can serve as a biomarker.[3] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| IUPAC Name | methyl triacontanoate | [4][5] |
| Synonyms | Methyl melissate, Methyl triacontanoate, Melissic acid methyl ester | [1][2][6] |
| CAS Number | 629-83-4 | [1][2][3] |
| Molecular Formula | C₃₁H₆₂O₂ | [1][2][4][6] |
| Molecular Weight | 466.82 g/mol | [1][2][3][4] |
| Appearance | White solid, beige powder, or liquid.[1][7][8][9] Note: Appearance may vary based on purity and temperature. | |
| Melting Point | 70-73 °C (158-163.4 °F) | [6][8] |
| 162-162.5 °F (72.2-72.5 °C) | [7] | |
| Boiling Point | 475.8 °C at 760 mmHg | [6] |
| Density | 0.858 g/cm³ | [5][6] |
| Solubility | Water: Insoluble (3.1 x 10⁻⁷ g/L at 25 °C).[1][5][7] | |
| Organic Solvents: Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), Ethanol (25 mg/ml), and other non-polar solvents like hexane (B92381) and chloroform.[2][5][8] | ||
| Vapor Pressure | 3.22 x 10⁻⁹ mmHg at 25 °C | [6][8] |
| Flash Point | 110 °C | [6] |
| LogP (Octanol/Water) | 11.1 - 15.5 | [6][7] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
Experimental Protocols & Methodologies
The characterization and analysis of methyl melissate rely on standard and advanced analytical techniques. While specific protocols for this compound are not extensively published, the methodologies for very-long-chain fatty acid methyl esters (VLCMFAMEs) are well-established.
2.1 Synthesis via Fischer Esterification
The creation of methyl melissate can be achieved through the direct esterification of its corresponding fatty acid, triacontanoic acid.[3]
-
Objective: To synthesize methyl melissate from triacontanoic acid and methanol (B129727).
-
Procedure:
-
Dissolve one mole of triacontanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture. The reaction is reversible, so removing water as it forms can drive the reaction forward to improve the yield of the ester.[10]
-
After the reaction reaches equilibrium, neutralize the acid catalyst.
-
Remove the excess methanol via distillation.
-
Purify the resulting methyl melissate using techniques such as column chromatography or recrystallization.
-
2.2 Isolation and Quantification by Gas Chromatography (GC)
Gas chromatography is a primary technique for the separation and quantification of volatile and thermally stable compounds like methyl melissate.[3]
-
Objective: To separate and quantify methyl melissate from a sample matrix.
-
Methodology:
-
Sample Preparation: If isolated from a natural source, the sample may first require extraction and derivatization to convert the parent fatty acid into its more volatile methyl ester.[3]
-
Injection: Introduce the vaporized sample into the GC system.
-
Separation: Utilize a high-polarity capillary column (e.g., 100% biscyanopropyl polysiloxane stationary phase) to separate components based on chain length and degree of unsaturation.[3] Long, narrow-bore columns (e.g., 100 m x 0.25 mm) are effective.[3]
-
Temperature Program: Employ a temperature gradient. A typical program might start at a lower temperature, hold for a period, and then ramp up to a higher temperature to ensure the elution of high-boiling-point compounds like methyl melissate.[3]
-
Detection: Use a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.[3]
-
2.3 Structural Elucidation by Spectroscopy
Spectroscopic methods are essential for confirming the chemical structure of the isolated compound.
-
Mass Spectrometry (MS): The NIST Chemistry WebBook contains mass spectrum data for methyl melissate (as triacontanoic acid, methyl ester).[4] This data is critical for confirming the molecular weight and analyzing fragmentation patterns to verify the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the different chemical environments of the hydrogen atoms. Key expected signals would include a singlet for the methyl ester protons (-OCH₃) and overlapping multiplets for the long aliphatic chain protons (-CH₂- and -CH₃).[11][12]
-
¹³C NMR: Would show distinct signals for the carbonyl carbon of the ester group, the methoxy (B1213986) carbon, and the carbons of the long alkyl chain.[9]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of methyl melissate would be characterized by the absence of a broad O-H stretching band (present in the parent carboxylic acid) and the presence of a strong C=O stretching absorption for the ester group.[12]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction, purification, and analysis of methyl melissate from a natural source, such as plant epicuticular waxes.
References
- 1. Page loading... [wap.guidechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Methyl melissate | 629-83-4 | Benchchem [benchchem.com]
- 4. Triacontanoic acid, methyl ester [webbook.nist.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Methyl triacontanoate|lookchem [lookchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chembk.com [chembk.com]
- 9. Methyl triacontanate | C31H62O2 | CID 12400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. researchgate.net [researchgate.net]
- 12. methyl methanoate low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 methyl formate 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
